2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(6-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c11-6-10(14)12-3-4-17-9-2-1-7(13(15)16)5-8(9)12/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPCWINCBLWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)CCl)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous Flow Synthesis
Conditions :
-
Residence time : 20–30 minutes.
-
Temperature : 70–80°C.
-
Pressure : 2–3 bar.
Benefits :
Recrystallization and Chromatography
Purification :
-
Recrystallization : Ethanol/water (3:1) yields 90–95% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Cyclocondensation | NaHCO₃, butanone, 12 h, 70°C | 80% | 90% | |
| Catalytic (TBAI) | K₂CO₃, acetonitrile, 8 h, reflux | 85% | 95% | |
| Continuous Flow | 70°C, 3 bar, 30 min residence time | 90% | 98% |
Side Reactions and Mitigation Strategies
-
Over-Acylation : Excess chloroacetyl chloride leads to diacylated byproducts. Mitigated by stoichiometric control.
-
Nitro Group Reduction : Use of iron or palladium catalysts in later stages may reduce nitro to amine. Avoided by excluding reducing agents.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the benzoxazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine (TEA).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazines with different functional groups.
Reduction: Formation of 2-Chloro-1-(6-amino-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone.
Oxidation: Formation of oxidized derivatives of the benzoxazine ring.
Scientific Research Applications
2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. These interactions can result in the modulation of cellular pathways and biological activities.
Comparison with Similar Compounds
Key Observations :
- Core Structure Influence : The benzo[b][1,4]oxazine core (target compound) differs from pyrido[3,2-b][1,4]oxazine (e.g., compounds 5g–5j ) in aromatic ring fusion, altering electronic properties and steric bulk. Pyrido-oxazines generally exhibit higher molecular weights and varied substituent compatibility.
- Nitro groups enhance electrophilicity, which could influence biological activity or stability .
- Synthetic Efficiency: Pyrido-oxazine derivatives (e.g., 5h, 5j) are synthesized in high yields (93–94%) via alkylation using combustion-derived bismuth oxide catalysts, whereas indole-based analogs (e.g., 2-chloro-1-(7-methoxyindol-3-yl)ethanone) show lower yields (11–23%) under harsh conditions (90°C, 2–5 days) .
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations :
- Anticancer Potential: Pyrido-oxazines (e.g., 5g–5j) demonstrate potent NF-κB inhibition and cytotoxicity in hepatocellular carcinoma models, likely due to their electron-deficient cores and substituent-driven target engagement . The target compound’s nitro group may enhance similar activity, though positional isomerism (6- vs. 7-nitro) could modulate efficacy.
- Safety Considerations: The 7-nitro analog (CAS:128627-29-2) is flagged for explosive tendencies, toxicity, and carcinogenicity, underscoring the need for careful handling of nitro-substituted benzooxazines .
Biological Activity
2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone, also known by its CAS number 128627-29-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action based on available research findings.
The molecular formula of this compound is with a molecular weight of 256.64 g/mol. The compound features a chloro group and a nitro group attached to a benzo[b][1,4]oxazine core structure, which is significant for its biological activity.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxic effects against cancer cell lines. A study reported that related benzoxazinones demonstrated selective cytotoxicity towards cancerous cells while having minimal effects on normal cells. The IC50 values for these compounds ranged from approximately 97.3 µM to over 200 µM in cancer cell lines such as HeLa and U87 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 97.3 |
| Example B | U87 | >200 |
Antibacterial Activity
Despite the promising cytotoxic profiles, studies have shown that this compound and similar compounds generally lack significant antibacterial activity. Tests conducted against various Gram-positive and Gram-negative bacterial strains revealed no effective inhibition at concentrations ranging from 12.5 µM to 100 µM . This suggests that while the compound may be effective against certain cancer cells, it does not exhibit broad-spectrum antibacterial properties.
The mechanisms underlying the biological activity of this compound appear to involve interference with protease activity. For instance, related compounds have been shown to inhibit serine proteases involved in disease progression, such as human leukocyte elastase . This inhibition can lead to reduced tissue degradation and may have implications in treating diseases characterized by excessive protease activity.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Cancer Treatment : In vitro studies demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapies.
- Protease Inhibition : Compounds with structural similarities have shown promise as inhibitors of specific proteases implicated in cancer and inflammatory diseases.
Q & A
Q. Key Conditions :
Q. Step 2: Assay Design
Q. Data Analysis :
| Parameter | Method | Reference |
|---|---|---|
| MIC | Broth microdilution (CLSI guidelines) | |
| IC₅₀ | MTT assay for cytotoxicity |
(Advanced) What strategies validate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
The chloroacetone moiety is reactive toward nucleophiles (e.g., amines, thiols). Validation steps:
Kinetic Studies : Monitor reaction progress with HPLC under varying pH and solvent conditions.
Product Characterization :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve substitution patterns in derivatives .
Example : Substitution with piperazine in analogous compounds required anhydrous THF and catalytic KI to prevent hydrolysis .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~190 ppm).
- IR : Confirm nitro (1520–1350 cm⁻¹) and ketone (1680–1720 cm⁻¹) groups.
- HRMS : Validate molecular formula (e.g., C₁₀H₈ClN₂O₄ requires m/z 255.0143).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
